Rubuminatus B
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Overview
Description
Rubuminatus B is a nortriterpene compound isolated from the roots of the plant Rubus innominatus S. Moore . It features a distinctive contracted five-membered A-ring ursane-type skeleton . This compound, along with Rubuminatus A, is part of a group of triterpenes known for their unique structural characteristics and potential biological activities .
Preparation Methods
Rubuminatus B is typically isolated from the roots of Rubus innominatus using various chromatographic techniques. The extraction process involves the use of silica gel column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, and ODS column chromatography . The compound is then purified using semi-preparative high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound for further study and application.
Chemical Reactions Analysis
Rubuminatus B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
Rubuminatus B has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases. Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships of triterpenes .
Mechanism of Action
The mechanism of action of Rubuminatus B involves its interaction with molecular targets involved in the inflammatory response. It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways in macrophages . This inhibition is likely due to the compound’s ability to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of inflammatory genes .
Comparison with Similar Compounds
Rubuminatus B is structurally similar to other ursane-type triterpenes, such as ursolic acid and oleanolic acid . its unique five-membered A-ring distinguishes it from these compounds . This structural difference may contribute to its distinct biological activities. Other similar compounds include Rubuminatus A, which shares the same ursane-type skeleton but differs in its functional groups .
Properties
Molecular Formula |
C29H44O5 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-1,11-dihydroxy-3,3,5a,5b,10,11,13b-heptamethyl-2-oxo-1,3a,4,5,6,7,8,9,10,11a,13,13a-dodecahydrocyclopenta[a]chrysene-7a-carboxylic acid |
InChI |
InChI=1S/C29H44O5/c1-16-10-13-29(23(32)33)15-14-25(4)17(20(29)28(16,7)34)8-9-19-26(25,5)12-11-18-24(2,3)21(30)22(31)27(18,19)6/h8,16,18-20,22,31,34H,9-15H2,1-7H3,(H,32,33)/t16-,18+,19+,20-,22-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
POCWRVXNEZTNFG-DHPJYEEJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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